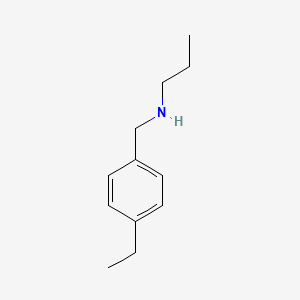

N-(4-ethylbenzyl)propan-1-amine

描述

N-(4-ethylbenzyl)propan-1-amine is an organic compound with the molecular formula C12H19N It is a primary amine characterized by the presence of an ethyl group attached to the benzyl moiety, which is further connected to a propan-1-amine chain

属性

CAS 编号 |

869941-99-1 |

|---|---|

分子式 |

C12H19N |

分子量 |

177.29 g/mol |

IUPAC 名称 |

4-(4-ethylphenyl)butan-1-amine |

InChI |

InChI=1S/C12H19N/c1-2-11-6-8-12(9-7-11)5-3-4-10-13/h6-9H,2-5,10,13H2,1H3 |

InChI 键 |

PKBHKWPEYQEKEK-UHFFFAOYSA-N |

SMILES |

CCCNCC1=CC=C(C=C1)CC |

规范 SMILES |

CCC1=CC=C(C=C1)CCCCN |

溶解度 |

not available |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

N-(4-ethylbenzyl)propan-1-amine can be synthesized through several methods. One common approach involves the alkylation of propan-1-amine with 4-ethylbenzyl chloride under basic conditions. The reaction typically proceeds as follows:

Reactants: Propan-1-amine and 4-ethylbenzyl chloride.

Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Procedure: The reactants are mixed in an appropriate solvent, such as ethanol or tetrahydrofuran, and heated to reflux for several hours. The product is then isolated by standard extraction and purification techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

化学反应分析

Types of Reactions

N-(4-ethylbenzyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are commonly used.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of nitro or halogenated derivatives.

科学研究应用

N-(4-ethylbenzyl)propan-1-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of amine metabolism and enzyme interactions.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

作用机制

The mechanism of action of N-(4-ethylbenzyl)propan-1-amine involves its interaction with biological targets, primarily through its amine group. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The molecular pathways involved may include neurotransmitter regulation or enzyme inhibition, depending on the specific application.

相似化合物的比较

Similar Compounds

Propylamine: A simple primary amine with the formula C3H9N.

Benzylamine: An aromatic amine with the formula C7H9N.

N-(2-ethylbenzyl)propan-1-amine: A structural isomer with the ethyl group positioned differently on the benzyl ring.

Uniqueness

N-(4-ethylbenzyl)propan-1-amine is unique due to the specific positioning of the ethyl group on the benzyl moiety, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

生物活性

N-(4-Ethylbenzyl)propan-1-amine, a compound with notable structural features, has garnered attention in various fields of biological research due to its potential therapeutic applications and interactions with biological systems. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by an amine functional group attached to a propan-1-amine backbone with a 4-ethylbenzyl substituent. This structure allows for various chemical interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets in biological systems. The amine group can form hydrogen bonds or ionic interactions with proteins, enzymes, or receptors, influencing their function. Additionally, the benzyl group may interact with hydrophobic regions of these biomolecules, modulating their activity.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as a ligand for various receptors, potentially influencing neurotransmitter systems.

- Antimicrobial Activity : Preliminary studies suggest that it could exhibit antimicrobial properties against certain pathogens.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings highlight the compound's potential as an antimicrobial agent, warranting further investigation into its mechanisms and efficacy in vivo.

Enzyme Interaction Studies

Studies have also focused on the interaction of this compound with specific enzymes. For instance, it has been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition could have implications for mood regulation and treatment of depressive disorders.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound significantly inhibited bacterial growth compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Neuropharmacological Effects

Another study investigated the neuropharmacological effects of this compound in animal models. The compound was administered to rodents to assess its impact on behavior and neurotransmitter levels. Results showed increased serotonin levels and improved mood-related behaviors, indicating possible antidepressant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。